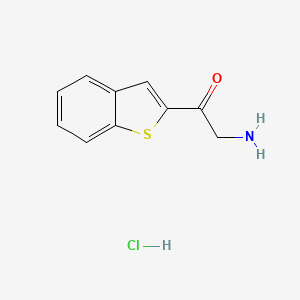
(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Dundee and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Anticancer Applications
Several studies have synthesized derivatives of the mentioned compound to evaluate their cytotoxicity and induction of apoptosis in human leukemia cells. The research demonstrated that variations in the thiazolidinone framework, particularly those containing a furan moiety, exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. Among these, certain compounds have shown potent anticancer activity, highlighting the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009). Additional research has focused on the synthesis of novel thioxothiazolidin-4-one derivatives, revealing their significant potential in inhibiting tumor growth and tumor-induced angiogenesis in mouse models, which suggests these derivatives could be promising candidates for anticancer therapy (Chandrappa et al., 2010).
Anti-inflammatory and Antibacterial Applications
Microwave-assisted synthesis of novel pyrazoline derivatives has been reported, showing significant in vivo anti-inflammatory activity. Some of these compounds also displayed potent antibacterial activity, indicating their potential as molecular templates for anti-inflammatory and antibacterial agents (Ravula et al., 2016). Additionally, quinoline attached-furan-2(3H)-ones have been synthesized, displaying anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, further affirming the therapeutic potential of these compounds (Alam et al., 2011).
Antioxidant and Antimicrobial Activities
The catalytic synthesis of novel chalcone derivatives has explored their potent antioxidant agents through ADMET, QSAR, and molecular modeling studies. These derivatives showed potential antioxidant activity in vitro, supported by molecular docking analysis, which indicates their therapeutic potential against oxidative stress-related diseases (Prabakaran et al., 2021). A clubbed quinazolinone and 4-thiazolidinone synthesis have also been conducted, with the compounds showing promising in vitro antibacterial and antifungal activities, emphasizing their role as potential antimicrobial agents (Desai et al., 2011).
properties
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-13-3-1-12(2-4-13)15-6-5-14(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPPEQIOFSFOSK-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2842658.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2842659.png)
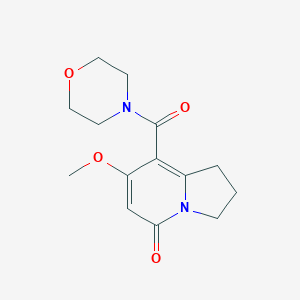
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)
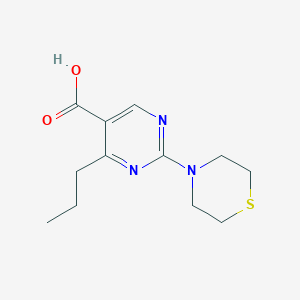
![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)
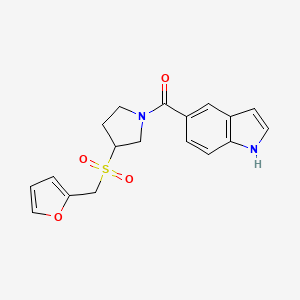
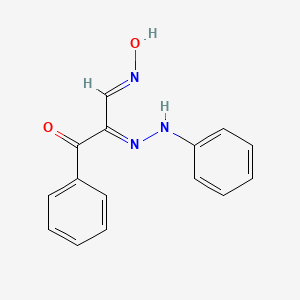
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)
![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)
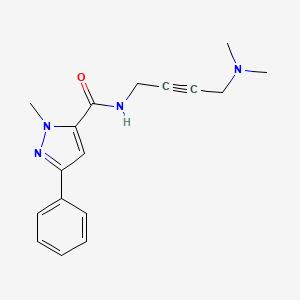
![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)

